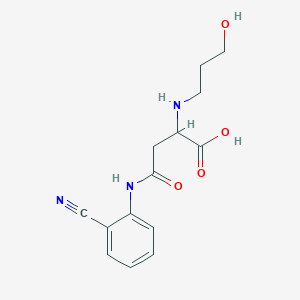

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B. Cathepsin B is a cysteine protease that plays a crucial role in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

4-Aralkyl-5-aryl-3-hydroxy-2(5H)-furanones, derived from 4-aryl-2-oxobutanoic acids, show potential in synthesizing various chemical structures, such as quinoxalines and azauracils, through a series of reactions and transformations (Labib et al., 1988). This indicates a broad range of applications in chemical synthesis and pharmaceuticals.

Optical Properties for Disease Diagnosis

A novel fluorescent probe based on a derivative of 4-oxobutanoic acid has been developed for detecting β-amyloids, demonstrating a high affinity towards these aggregates. This is particularly significant for the molecular diagnosis of Alzheimer’s disease, highlighting its potential in medical imaging and diagnostics (Fa et al., 2015).

Molecular Structure and Electronic Studies

The molecular docking and vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid provide insight into their stability and reactivity. These studies are crucial in the development of new materials, particularly for nonlinear optical applications (Vanasundari et al., 2018).

Catalytic Synthesis in Green Chemistry

The catalyzed synthesis of 4H-isoxazol-5-ones from ethyl 3-oxobutanoate, a derivative of 4-oxobutanoic acid, in the presence of boric acid demonstrates an efficient, green, and high-yield method. This contributes to the field of green chemistry and sustainable synthesis methods (Kiyani & Ghorbani, 2015).

Antioxidant Properties in Pharmacology

The antioxidant properties of new 4-hydroxycoumarin derivatives, related to 4-oxobutanoic acid, were investigated, showing promising results in the medical and pharmacological fields. These derivatives could potentially be used in therapies targeting oxidative stress-related diseases (Stanchev et al., 2009).

Propiedades

IUPAC Name |

4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-9-10-4-1-2-5-11(10)17-13(19)8-12(14(20)21)16-6-3-7-18/h1-2,4-5,12,16,18H,3,6-8H2,(H,17,19)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHRPIYQOJJFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2419363.png)

![N-(3-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2419367.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2419369.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2419372.png)

![4-oxo-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2419373.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2419375.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)

![2-{[4-chloro-2-(pyrrolidine-1-carbonyl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2419380.png)

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)